Product packaging for 2-Cyclopropylpyridin-3-ol(Cat. No.:CAS No. 188669-90-1)

2-Cyclopropylpyridin-3-ol

Cat. No.: B062541
CAS No.: 188669-90-1
M. Wt: 135.16 g/mol
InChI Key: KNHZZCUQEXIPFY-UHFFFAOYSA-N
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Description

2-Cyclopropylpyridin-3-ol is a high-value, multifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a unique molecular architecture that combines a pyridinol ring, which can act as a hydrogen bond donor/acceptor, with a strained cyclopropyl group, known to confer enhanced metabolic stability and to influence the conformational properties of lead molecules. Its primary research application lies in its use as a key synthetic intermediate for the construction of more complex bioactive molecules, particularly in the development of kinase inhibitors, agrochemicals, and pharmaceutical candidates targeting the central nervous system. The presence of both the hydroxyl and nitrogen moieties on the pyridine ring provides distinct sites for strategic functionalization, enabling structure-activity relationship (SAR) studies and molecular diversification. Researchers value this compound for its potential to serve as a core scaffold in fragment-based drug design, where its rigid cyclopropyl group can effectively explore and occupy specific hydrophobic pockets in protein targets. It is supplied for research purposes only and is an essential tool for chemists working in lead optimization and the synthesis of novel heterocyclic libraries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B062541 2-Cyclopropylpyridin-3-ol CAS No. 188669-90-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-7-2-1-5-9-8(7)6-3-4-6/h1-2,5-6,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHZZCUQEXIPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901312027
Record name 2-Cyclopropyl-3-pyridinol
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URL https://comptox.epa.gov/dashboard/DTXSID901312027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188669-90-1
Record name 2-Cyclopropyl-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188669-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Cyclopropylpyridin 3 Ol and Analogues

Development of Novel Synthetic Routes to 2-Cyclopropylpyridin-3-ol

The creation of the this compound molecule requires precise control over the substitution pattern of the pyridine (B92270) ring. This involves both the installation of the cyclopropyl (B3062369) moiety and the regioselective functionalization to add the hydroxyl group.

The introduction of a cyclopropyl group onto a pyridine ring is a key challenge that can be addressed through several synthetic strategies. Advances in transition-metal-catalyzed cross-coupling procedures offer powerful routes to functionalized pyridine derivatives. nih.gov These methods are a valuable addition to the synthesis of azaheterocycles. nih.gov

Common approaches include:

Cross-Coupling Reactions: A pre-functionalized pyridine, such as a 2-halopyridine, can be coupled with a cyclopropyl organometallic reagent. For instance, Suzuki coupling with cyclopropylboronic acid or Negishi coupling with a cyclopropylzinc reagent, catalyzed by palladium or nickel complexes, can effectively form the required carbon-carbon bond.

Cyclopropanation of Alkenylpyridines: An alternative involves the cyclopropanation of a 2-vinylpyridine (B74390) precursor. This can be achieved using various methods, including the Simmons-Smith reaction with diiodomethane (B129776) and a zinc-copper couple, or through catalytic cyclopropanation using diazo compounds in the presence of transition metal catalysts like rhodium or copper.

Ring Synthesis from Acyclic Precursors: It is also possible to construct the pyridine ring itself from acyclic precursors that already contain the cyclopropyl moiety. This involves condensation reactions of aldehydes, ketones, and ammonia (B1221849) sources, although controlling the regiochemistry to obtain the desired 2,3-substitution pattern can be complex. acsgcipr.org

A summary of potential cyclopropyl incorporation strategies is presented below.

MethodPyridine PrecursorCyclopropyl SourceCatalyst/ReagentDescription
Suzuki Coupling2-HalopyridineCyclopropylboronic acidPalladium CatalystPalladium-catalyzed cross-coupling to form a C-C bond between the pyridine ring and the cyclopropyl group.
Negishi Coupling2-HalopyridineCyclopropylzinc halidePalladium or Nickel CatalystCross-coupling reaction utilizing a cyclopropyl organozinc reagent.
Simmons-Smith Reaction2-VinylpyridineDiiodomethaneZn-Cu CoupleA classic method for converting an alkene into a cyclopropane (B1198618).
Catalytic Cyclopropanation2-VinylpyridineEthyl diazoacetateRhodium(II) or Copper(I) CatalystMetal-catalyzed reaction of a diazo compound with an alkene to form a cyclopropane ring.

Achieving regioselective functionalization at the C-3 position of the pyridine ring is critical for the synthesis of this compound. This can be accomplished either by starting with a pre-functionalized pyridine or by direct functionalization.

One effective strategy involves starting with 3-hydroxypyridine (B118123) and introducing the substituent at the C-2 position. A key intermediate, 2-chloro-3-hydroxypyridine, can be prepared by reacting 3-hydroxypyridine with sodium hypochlorite (B82951) in an aqueous medium. googleapis.com This chlorinated intermediate can then undergo a cross-coupling reaction to introduce the cyclopropyl group at the 2-position. The preparation of 3-hydroxypyridine itself can be achieved from precursors like furfural. google.compatsnap.com

Alternatively, directed ortho-metalation can be employed. Starting with a 3-substituted pyridine bearing a directing group (such as an amide or methoxy (B1213986) group), deprotonation at the C-2 position with a strong base (e.g., n-butyllithium) followed by quenching with an electrophile can install the desired functionality. More advanced methods, such as the generation of pyridyne intermediates, also offer unique pathways for the difunctionalization of the pyridine ring. For example, a 3,4-pyridyne intermediate can be generated from a 3-chloro-2-alkoxypyridine, which then undergoes regioselective addition of an organomagnesium reagent. nih.gov

StrategyStarting MaterialKey IntermediateKey Transformation
Functionalization of 3-Hydroxypyridine3-Hydroxypyridine2-Chloro-3-hydroxypyridineChlorination followed by cross-coupling
Directed ortho-Metalation3-(Directing Group)-Pyridine2-Lithio-3-(Directing Group)-PyridineLithiation followed by electrophilic quench
Pyridyne Chemistry3-Chloro-2-ethoxypyridine2-Ethoxy-3,4-pyridyneGeneration of pyridyne followed by nucleophilic addition

Enantioselective Synthesis Approaches for Chiral this compound Analogues

While this compound itself is achiral, its analogues containing stereocenters on the cyclopropyl ring or the pyridine backbone are of significant interest. Enantioselective synthesis is crucial for accessing these chiral molecules in an optically pure form. nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed. wikipedia.org This approach, while requiring additional synthetic steps for attachment and removal, is a robust and reliable method for asymmetric synthesis. wikipedia.org

In the context of chiral this compound analogues, a chiral auxiliary could be employed in several ways:

Asymmetric Cyclopropanation: An acrylic acid derivative of a chiral alcohol (acting as the auxiliary) attached to a pyridine scaffold could undergo diastereoselective cyclopropanation. The chiral environment provided by the auxiliary would favor the formation of one diastereomer of the cyclopropane ring over the other.

Diastereoselective Alkylation: A chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, could be attached to a precursor molecule. wikipedia.orgnih.gov Subsequent alkylation or other bond-forming reactions to construct the cyclopropyl ring or functionalize the pyridine would proceed with high diastereoselectivity, guided by the steric and electronic properties of the auxiliary. nih.gov

Catalytic enantioselective methods offer a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. nih.gov

Key catalytic strategies applicable to the synthesis of chiral this compound analogues include:

Asymmetric Catalytic Cyclopropanation: This is a powerful method for constructing chiral cyclopropanes. bohrium.com Chiral transition metal complexes, particularly those of rhodium, copper, and ruthenium, are effective catalysts for the reaction of olefins with diazo compounds. rsc.orgresearchgate.net For example, the reaction of a 2-vinylpyridine derivative with a diazoacetate in the presence of a chiral rhodium(II) carboxylate catalyst could yield an optically active 2-cyclopropylpyridine (B3349194) derivative. rsc.org

Catalytic Asymmetric C-H Functionalization: Directing-group-assisted, transition-metal-catalyzed C-H activation can be rendered enantioselective by the use of chiral ligands. This could potentially be used to create stereocenters on the pyridine ring or on a side chain.

Photocatalytic Cycloadditions: Recent advances in photoredox catalysis have enabled novel enantioselective cycloadditions. nih.gov For instance, a dual-catalyst system combining a photocatalyst with a chiral Lewis acid could catalyze the asymmetric [3+2] cycloaddition of aryl cyclopropyl ketones, a strategy that could be adapted to construct complex chiral cyclopentane (B165970) structures fused or attached to a pyridine ring. nih.gov

Catalytic MethodSubstratesChiral Catalyst ExampleOutcome
Asymmetric Cyclopropanation2-Vinylpyridine, DiazoacetateChiral Rhodium(II) or Ruthenium-Porphyrin complexes rsc.orgresearchgate.netEnantioenriched 2-(alkoxycarbonylcyclopropyl)pyridine
Asymmetric Transfer Hydrogenation2-(Cyclopropylcarbonyl)pyridineChiral Ruthenium or Rhodium complexesEnantioenriched 2-(cyclopropyl(hydroxy)methyl)pyridine
Photocatalytic CycloadditionPyridine derivative, AlkeneIridium or Ruthenium photocatalyst + Chiral Lewis Acid nih.govComplex chiral polycyclic pyridine derivatives

Advanced Synthetic Techniques for this compound Derivatives

Modern synthetic organic chemistry offers a range of advanced techniques that can be applied to the synthesis of complex molecules like this compound derivatives. These methods often provide increased efficiency, novel reactivity, and access to previously unobtainable structures.

C-H Activation/Functionalization: This strategy avoids the need for pre-functionalized starting materials by directly converting C-H bonds into C-C or C-X bonds. Transition-metal catalysis, particularly with palladium, rhodium, and iridium, has been widely used for the regioselective functionalization of pyridines. mdpi.com For a 2-cyclopropylpyridine derivative, C-H activation could be used to introduce further substituents on the pyridine ring to create complex analogues.

Flow Chemistry: Conducting reactions in a continuous flow system, rather than in batch flasks, can offer significant advantages, including improved safety, better heat and mass transfer, and the ability to telescope multiple reaction steps. The generation and reaction of highly reactive intermediates, such as pyridynes, can be more safely and efficiently managed in a flow setup. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis utilizes light to initiate single-electron transfer processes, enabling a wide range of transformations under mild conditions. This has been applied to the synthesis of pyridines through biomimetic aza-6π electrocyclization and for the functionalization of pyridine derivatives via Minisci-type reactions. organic-chemistry.org This technology could be used to synthesize or further modify this compound derivatives.

Palladium-Catalyzed Coupling Reactions in Pyridine Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. organic-chemistry.orglibretexts.org For the synthesis of this compound, two prominent strategies, the Suzuki-Miyaura coupling and the Negishi coupling, offer viable pathways by attaching a cyclopropyl group to the C2 position of a pyridin-3-ol core.

A plausible approach involves the Suzuki-Miyaura coupling , which joins an organoboron compound with an organohalide. wikipedia.org In this context, the reaction would couple cyclopropylboronic acid with a 2-halo-3-hydroxypyridine (e.g., 2-bromo-3-hydroxypyridine). The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂), and requires a suitable phosphine (B1218219) ligand and a base. audreyli.comnih.gov The choice of ligand is critical, with bulky, electron-rich phosphines such as SPhos or tricyclohexylphosphine (B42057) often providing the best results. audreyli.comnih.gov The reaction is known to be tolerant of various functional groups, including the hydroxyl group present on the pyridine ring. audreyli.com

Table 1: Representative Conditions for Suzuki-Miyaura Cyclopropylation of Heteroaryl Halides
Reactant 1Reactant 2Catalyst SystemBaseSolventReference
Cyclopropylboronic acidAryl/Heteroaryl BromidePd(OAc)₂ / TricyclohexylphosphineK₃PO₄Toluene/Water audreyli.com
Cyclopropylboronic acidBromothiophenePd(OAc)₂ / SPhosK₃PO₄Toluene/Water nih.gov
Phenylboronic acid2-Bromopyridine (B144113)Pd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/Water mdpi.com

An alternative and powerful method is the Negishi coupling , which utilizes an organozinc reagent. organic-chemistry.orgwikipedia.org This reaction would involve the coupling of a cyclopropylzinc halide with a 2-halo-3-hydroxypyridine. Negishi couplings are renowned for their high reactivity and functional group tolerance, including compatibility with alcohols. researchgate.netorgsyn.org The reaction is catalyzed by palladium complexes, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being a commonly employed catalyst. researchgate.net This method provides a robust alternative for constructing the 2-cyclopropylpyridine scaffold.

Table 2: General Conditions for Negishi Cross-Coupling Reactions
Organozinc ReagentOrganohalideCatalystKey FeaturesReference
Cyclopropylzinc bromideFunctionalized Aryl HalidePd(0) or Ni(0) complexesEfficient for introducing unsubstituted cyclopropyl groups. researchgate.net
2-Pyridylzinc halideAryl/Heteroaryl HalidePd(PPh₃)₄Tolerates halides, amines, and alcohols. researchgate.netorgsyn.org
o-Tolylzinc chlorideo-IodotoluenePd(PPh₃)₄Classic example for biaryl synthesis. wikipedia.org

Microwave-Assisted Organic Synthesis

Microwave-Assisted Organic Synthesis (MAOS) has become a transformative tool in synthetic chemistry, primarily by dramatically reducing reaction times from hours to minutes. mdpi.comnih.gov This technique utilizes microwave irradiation to heat reactions more efficiently and homogeneously than conventional heating methods.

The application of microwave technology is particularly effective for palladium-catalyzed coupling reactions. For instance, Suzuki-Miyaura couplings of halopyridines have been successfully performed under microwave irradiation, leading to significantly enhanced reaction rates and often improved yields. mdpi.com In a comparative study, the Suzuki-Miyaura coupling of 2-bromopyridine with phenylboronic acid was completed in just 10 minutes under microwave heating at 120 °C, whereas conventional heating methods typically require several hours to achieve similar conversions. mdpi.com This acceleration is attributed to the rapid, localized heating of the polar solvent and reactants by the microwave field. This precedent strongly suggests that the synthesis of this compound via Suzuki-Miyaura or Negishi coupling could be rendered significantly more efficient through the use of microwave irradiation.

Table 3: Comparison of Conventional vs. Microwave Heating for Suzuki-Miyaura Coupling of 2-Bromopyridine
ParameterConventional HeatingMicrowave IrradiationReference
Reaction TimeSeveral hours10 minutes mdpi.com
TemperatureTypically reflux120 °C mdpi.com
EfficiencyModerateHigh mdpi.com

Structure Activity Relationship Sar Studies of 2 Cyclopropylpyridin 3 Ol Analogues

Elucidation of Key Structural Features for Biological Activity

The biological activity of 2-cyclopropylpyridin-3-ol analogues is dictated by the interplay of its core components: the pyridin-3-ol scaffold and the 2-cyclopropyl substituent.

The Pyridin-3-ol Scaffold: The pyridine (B92270) ring is a common motif in many biologically active compounds. nih.gov The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction for binding to many biological targets. nih.gov The hydroxyl group at the 3-position is also a key feature, capable of acting as both a hydrogen bond donor and acceptor. The presence and position of the -OH group on pyridine derivatives have been shown to enhance their antiproliferative activity. nih.gov

The 2-Cyclopropyl Substituent: The cyclopropyl (B3062369) group at the 2-position significantly influences the molecule's properties. The cyclopropyl ring is a rigid structure that can help to lock the molecule into a specific conformation, which can be favorable for binding to a target. mdpi.com This conformational rigidity can minimize the entropic penalty upon binding, thus enhancing affinity. mdpi.com The cyclopropyl group is often used in medicinal chemistry to increase potency and improve metabolic stability. mdpi.com Furthermore, the electronic nature of the cyclopropyl group, with its enhanced π-character in the C-C bonds, can influence the electronic properties of the pyridine ring. stackexchange.com

Influence of Substituents: Modifications to either the pyridine ring or the cyclopropyl group can drastically alter the biological activity.

Substitution on the Pyridine Ring: The introduction of various functional groups on the pyridine ring can modulate activity. For instance, the presence of methoxy (B1213986) (-OMe), carbonyl (-C=O), and amino (-NH2) groups on pyridine derivatives has been associated with enhanced antiproliferation activity. nih.gov Conversely, the addition of bulky groups or halogens can sometimes lead to a decrease in activity. nih.gov

Substitution on the Cyclopropyl Ring: While less commonly explored for this specific scaffold, substitutions on the cyclopropyl ring would primarily affect the steric and electronic properties of that region of the molecule.

Below is a representative table illustrating potential SAR trends based on general knowledge of pyridine derivatives.

Compound R1 (at C4) R2 (at C5) R3 (at C6) Relative Biological Activity
This compound HHHBaseline
Analogue 1OMeHHPotentially Increased
Analogue 2HNH2HPotentially Increased
Analogue 3HHClPotentially Decreased
Analogue 4HPhenylHPotentially Decreased (Bulky Group)

This table is illustrative and based on general SAR principles for pyridine derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. researchpublish.com For this compound derivatives, QSAR models can be developed to predict the activity of new analogues and to understand the key physicochemical properties driving their biological effects.

Three-dimensional QSAR (3D-QSAR) methods are particularly powerful as they consider the three-dimensional properties of the molecules. nih.gov Two of the most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA: This method calculates the steric and electrostatic fields around a set of aligned molecules. nih.gov The resulting field values are then correlated with the biological activity data to generate a QSAR model. For this compound analogues, CoMFA could reveal regions where bulky substituents are favored or disfavored, and where positive or negative electrostatic potentials are important for activity.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com This provides a more detailed picture of the molecular features that are important for biological activity. A CoMSIA model for this compound derivatives could highlight the importance of hydrophobic interactions involving the cyclopropyl group and hydrogen bonding interactions involving the pyridin-3-ol moiety.

A predictive QSAR model for this compound derivatives would be developed by first compiling a dataset of analogues with their corresponding biological activities. Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each molecule. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build an equation that correlates the descriptors with the biological activity. researchpublish.commdpi.com

The quality and predictive power of a QSAR model are assessed using various statistical parameters, such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (r²_pred). unc.edu A robust and predictive QSAR model can then be used to estimate the biological activity of newly designed, unsynthesized analogues of this compound, thereby prioritizing the synthesis of the most promising compounds. researchwithrowan.com

The following table presents a hypothetical set of descriptors that could be important in a QSAR model for this compound derivatives.

Descriptor Description Potential Influence on Activity
LogP LipophilicityAffects cell membrane permeability and binding to hydrophobic pockets.
Molecular Weight (MW) Size of the moleculeCan influence steric fit within a binding site.
Topological Polar Surface Area (TPSA) A measure of the polar surface areaRelates to hydrogen bonding capacity and permeability.
Dipole Moment A measure of the molecule's overall polarityInfluences electrostatic interactions with the target.
HOMO/LUMO Energies Energies of the highest occupied and lowest unoccupied molecular orbitalsRelate to the molecule's electronic reactivity.

This table is illustrative and lists common descriptors used in QSAR studies.

Conformational Analysis and its Impact on SAR

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound and its analogues can provide valuable insights into the spatial arrangement of key functional groups and how this influences SAR.

The presence of the cyclopropyl group significantly restricts the rotational freedom of the bond connecting it to the pyridine ring. Studies on 2-cyclopropylpyridine (B3349194) have shown that it predominantly exists in a "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the pyridine ring, with the cyclopropyl group oriented towards the nitrogen atom. researchgate.net This preferred conformation is stabilized by favorable interactions between the orbitals of the cyclopropyl group and the lone pair of electrons on the nitrogen atom. researchgate.net

This conformational preference has a direct impact on the SAR of this compound analogues. The fixed orientation of the cyclopropyl group presents a specific steric and electronic profile to a potential binding partner. Any modifications to the pyridine ring or the cyclopropyl group that alter this preferred conformation could lead to a significant change in biological activity. For example, the introduction of a bulky substituent at the 6-position of the pyridine ring could lead to a steric clash with the cyclopropyl group, forcing it into a less favorable conformation and potentially reducing biological activity.

Understanding the low-energy conformations of this compound derivatives is therefore essential for rational drug design. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to predict the preferred conformations of different analogues and to understand how structural modifications affect the conformational landscape. nih.govresearchgate.net This information can then be integrated with SAR and QSAR data to build a more complete picture of the factors governing the biological activity of this class of compounds.

Biological Target Identification and Validation for 2 Cyclopropylpyridin 3 Ol and Its Active Analogues

Target Validation Strategies for 2-Cyclopropylpyridin-3-ol

Once a list of potential targets for this compound is generated, target validation is the crucial next step to confirm which of these candidates is responsible for the compound's biological effects. danaher.comsygnaturediscovery.com Validation involves a series of experiments to demonstrate that modulating the target leads to the desired therapeutic outcome. nih.gov

In vitro assays are essential for confirming a direct, functional interaction between this compound and its putative target protein in a controlled, cell-free environment. sygnaturediscovery.com

Enzyme Inhibition Assays: If the hypothesized target is an enzyme, its activity can be measured in the presence and absence of this compound. bellbrooklabs.combellbrooklabs.com A successful validation would show that the compound inhibits or activates the enzyme in a dose-dependent manner. superchemistryclasses.com These experiments allow for the calculation of key parameters like the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%), which quantifies the compound's potency. nih.gov

Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity between the compound and the purified target protein, providing quantitative data on the interaction.

The table below shows hypothetical data from an enzyme inhibition assay.

Table 3: Hypothetical In Vitro Inhibition Data for this compound Against Kinase A

Concentration of this compound (nM) Kinase A Activity (% of Control)
1 95.2
10 81.5
50 52.1
100 28.9
500 8.3
Calculated IC₅₀ ~55 nM

Validation must also occur within a cellular context to ensure the interaction is relevant in a biological system. researchgate.net

Target Engagement Assays: Cellular Thermal Shift Assays (CETSA) can confirm that this compound binds to its target inside intact cells. This method is based on the same principle as DARTS: ligand binding stabilizes the target protein, increasing its melting temperature. By heating cells treated with the compound and measuring the amount of soluble target protein at different temperatures, direct target engagement can be verified.

Downstream Pathway Analysis: If the target is part of a known signaling pathway, its modulation by this compound should produce predictable effects on downstream components. genome.jp For example, if the target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its known substrates. This can be measured using techniques like Western blotting, providing strong evidence that the compound is acting on its intended target to produce a cellular effect. nih.gov

Genetic Confirmation: The most definitive validation often comes from genetic experiments. nih.gov For instance, knocking out or knocking down the target gene using CRISPR or RNAi should replicate the phenotype observed with compound treatment. Conversely, overexpressing the target protein might confer resistance to the compound, solidifying the link between the target and the compound's mechanism of action. wjbphs.com

Investigation of Off-Target Effects

The comprehensive assessment of a compound's selectivity is a critical step in drug discovery and development, aimed at minimizing the potential for unintended biological interactions that could lead to adverse effects or reduced efficacy. For this compound and its active analogues, a thorough investigation of off-target effects is essential to build a robust safety and selectivity profile. This process typically involves a combination of computational predictions and a battery of in vitro screening assays against a wide range of molecular targets.

The chemical structure of this compound, featuring a pyridinol core and a cyclopropyl (B3062369) substituent, informs the strategy for off-target screening. The pyridine (B92270) scaffold is a common motif in many biologically active compounds and has been associated with interactions with various receptors and enzymes. nih.govnih.gov The cyclopropyl group is often introduced into drug candidates to enhance metabolic stability and potency, and in some cases, it can also improve selectivity by restricting the molecule's conformation, potentially reducing interactions with off-target proteins.

Methodologies for Off-Target Profiling

A tiered approach is generally employed to investigate the off-target profile of a compound like this compound. Initial assessments often involve broad panel screens against hundreds of molecular targets. These large-scale screenings are crucial for identifying potential off-target liabilities early in the drug discovery process. reactionbiology.comeurofinsdiscovery.com

Commonly utilized screening panels include:

Kinase Panels: Given that kinases are a large and structurally related family of enzymes, and are frequent off-targets for small molecule drugs, comprehensive kinase profiling is a standard practice. reactionbiology.comnih.gov These panels can assess the inhibitory activity of a compound against hundreds of different kinases. eurofinsdiscovery.com

Receptor Panels: Screening against a broad range of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors is performed to identify any unintended agonist or antagonist activity. For instance, derivatives of pyridine have been noted to interact with adenosine (B11128) receptors. nih.gov

Enzyme Panels: A diverse array of other enzymes, such as proteases, phosphatases, and metabolic enzymes (e.g., cytochromes P450), are also included in off-target screening to ensure a comprehensive profile.

Computational Approaches: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to predict potential off-target interactions based on the compound's structure. nih.gov These computational predictions help to prioritize experimental testing and can provide insights into the structural basis for any observed off-target activity.

Illustrative Off-Target Screening Data

While specific experimental data for this compound is not publicly available, the following table illustrates the type of data that would be generated from a comprehensive off-target screening campaign for a hypothetical active analogue, "Analogue X." This table is for illustrative purposes only and does not represent actual experimental results for this compound or its analogues.

Table 1: Illustrative Off-Target Kinase Screening Profile for Analogue X

Kinase TargetPercent Inhibition at 1 µMIC₅₀ (nM)
Target Kinase A95%10
Off-Target Kinase B55%850
Off-Target Kinase C15%>10,000
Off-Target Kinase D5%>10,000

This is a hypothetical data table for illustrative purposes.

Table 2: Illustrative Off-Target Receptor and Ion Channel Screening for Analogue X

TargetAssay TypePercent Inhibition/Activity at 10 µM
Adenosine A₁ ReceptorBinding8%
Dopamine D₂ ReceptorBinding-2%
hERG Ion ChannelFunctional12%
Muscarinic M₁ ReceptorBinding3%

This is a hypothetical data table for illustrative purposes.

The data presented in such tables would be meticulously analyzed to determine the selectivity window of the compound. A significant inhibition or activation of an off-target protein, typically considered as >50% at a concentration of 1-10 µM, would trigger further investigation to determine the functional consequences of this interaction. A highly selective compound would exhibit potent activity at its intended target with minimal or no significant activity at a wide array of off-targets.

The investigation of off-target effects is an iterative process. Should any significant off-target interactions be identified for this compound or its analogues, medicinal chemistry efforts would be directed towards structurally modifying the molecule to mitigate these interactions while retaining the desired on-target activity.

Exploration of Biochemical Pathways and Enzymatic Interactions

Identification of Modulated Biochemical Pathways by 2-Cyclopropylpyridin-3-ol

There is currently no available research that identifies any biochemical pathways that are modulated by this compound. Extensive searches of scientific databases did not yield any studies that have investigated the effects of this specific compound on cellular or systemic metabolic pathways.

Enzymatic Inhibition or Activation Studies

No studies detailing the enzymatic inhibition or activation by this compound have been published in the peer-reviewed scientific literature. Consequently, there is no information on whether this compound acts as an inhibitor or activator for any specific enzymes.

Interrogation of Metabolic Fluxes

There is no available data from metabolic flux analysis studies investigating the impact of this compound on the flow of metabolites through any biochemical pathways. Research in this area has not been conducted or published.

Due to the absence of research on the biological activities of this compound, no data tables can be generated.

Derivatization Strategies for 2 Cyclopropylpyridin 3 Ol

Synthetic Approaches for Functional Group Introduction

The 2-cyclopropylpyridin-3-ol scaffold possesses two primary sites for functionalization: the hydroxyl group at the 3-position and the carbon-hydrogen bonds of the pyridine (B92270) ring. A variety of synthetic methodologies can be employed to introduce a diverse array of functional groups at these positions.

The hydroxyl group of the pyridin-3-ol core is amenable to several common transformations, allowing for the introduction of a wide range of substituents. innospk.com

O-Alkylation: The hydroxyl group can be readily alkylated to form ethers. A general method for the O-alkylation of 3-pyridinols involves the in situ formation of the sodium salt using sodium methoxide, followed by reaction with an alkyl halide in a solvent such as dimethyl sulfoxide (B87167) (DMSO). actachemscand.org This approach has been successfully used to prepare a variety of 3-alkoxypyridines. actachemscand.org Another method involves the reaction of 3-hydroxypyridine (B118123) with epoxides in the presence of a Lewis acid catalyst, such as a mixture of cadmium iodide (CdI2) and boron trifluoride etherate (BF3·OEt2), to yield O-alkylation products. tandfonline.comtandfonline.com

O-Acylation: Esterification of the hydroxyl group can be achieved through acylation. A standard procedure for O-acetylation utilizes acetic anhydride (B1165640) in the presence of pyridine. nih.gov This method is effective for introducing acetyl groups, which can serve as protecting groups or as a means to modulate the electronic and steric properties of the molecule. nih.gov

O-Arylation: The synthesis of aryl ethers can be accomplished via copper-catalyzed O-arylation reactions. For instance, the coupling of 3-hydroxypyridines with aryl bromides or iodides has been achieved using a copper catalyst in conjunction with a ligand such as 2,2,6,6-tetramethylheptane-3,5-dione. acs.org

Direct functionalization of the pyridine ring of this compound can be achieved through C-H activation strategies, which offer an atom-economical approach to introduce new substituents. rsc.orgyale.edu These methods often rely on transition-metal catalysis to selectively activate specific C-H bonds. pkusz.edu.cn

C-H Alkenylation: Rhodium catalysts can be employed for the C-H alkenylation of pyridine derivatives. yale.edu This reaction introduces an alkene moiety onto the pyridine ring, which can serve as a handle for further synthetic transformations.

C-H Arylation: Palladium-catalyzed C-H arylation allows for the direct coupling of aryl groups to the pyridine scaffold. nih.gov The regioselectivity of these reactions can often be controlled by the choice of directing groups and reaction conditions.

Substitution Reactions: Nucleophilic aromatic substitution (SNAr) reactions can also be utilized to introduce functional groups onto the pyridine ring, particularly if the ring is appropriately activated with electron-withdrawing groups or by conversion to a pyridinium (B92312) salt. nih.govnih.gov

Chemoinformatics-Driven Derivatization Design

Chemoinformatics plays an increasingly crucial role in modern drug discovery and lead optimization by providing computational tools to guide the design of novel derivatives with improved properties. These in silico methods can prioritize synthetic efforts, reduce costs, and accelerate the discovery of potent and selective compounds.

Several chemoinformatic strategies can be applied to the derivatization of this compound:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. By docking virtual libraries of this compound derivatives into the active site of a target protein, researchers can identify compounds with favorable binding interactions and predict their potential potency. Molecular docking studies have been successfully used to understand the interaction modes of pyridine derivatives with their enzymatic targets. nih.govnih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By creating a pharmacophore model based on known active compounds, new derivatives of this compound can be designed to fit the model, thereby increasing the probability of retaining or improving biological activity.

Dual Binding Site Inhibitor Design: For certain targets, such as cholinesterases, designing inhibitors that can interact with both the catalytic and peripheral anionic sites can lead to enhanced potency. Chemoinformatics can be used to design linkers of appropriate length and flexibility to connect two pharmacophoric moieties, such as a pyridine derivative, to effectively span both binding sites. nih.govnih.gov

Machine Learning and Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structures of a series of compounds with their biological activities. By training a QSAR model on a dataset of known this compound analogues, it is possible to predict the activity of novel, untested derivatives. Machine learning algorithms are increasingly being used to develop more sophisticated and predictive QSAR models.

The application of these chemoinformatic approaches can systematically guide the exploration of the chemical space around the this compound scaffold, leading to the rational design of derivatives with enhanced potency and selectivity.

Advanced Spectroscopic Characterization of 2 Cyclopropylpyridin 3 Ol and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of 2-Cyclopropylpyridin-3-ol is expected to show distinct signals for the protons on the pyridine (B92270) ring and the cyclopropyl (B3062369) group. The aromatic protons will appear in the downfield region (typically δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the cyclopropyl group will resonate in the upfield region (typically δ 0.5-1.5 ppm), characteristic of strained aliphatic rings. A broad singlet corresponding to the hydroxyl (-OH) proton is also anticipated, with its chemical shift being sensitive to solvent, concentration, and temperature.

¹³C NMR: The carbon-13 NMR spectrum will complement the ¹H NMR data. The carbons of the pyridine ring are expected to appear in the δ 120-160 ppm range, with the carbon bearing the hydroxyl group (C3) and the cyclopropyl group (C2) having distinct chemical shifts influenced by these substituents. The aliphatic carbons of the cyclopropyl ring will be found significantly upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on spectroscopic principles. Actual experimental values may vary.

PositionAtom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
H4¹H~7.0-7.2Doublet of doublets (dd)-
H5¹H~7.1-7.3Doublet of doublets (dd)-
H6¹H~8.0-8.2Doublet of doublets (dd)-
Cyclopropyl CH¹H~1.0-1.5Multiplet (m)-
Cyclopropyl CH₂¹H~0.6-1.0Multiplet (m)-
OH¹HVariable (e.g., 5.0-9.0)Broad singlet (br s)-
C2¹³C--~155-160
C3¹³C--~150-155
C4¹³C--~120-125
C5¹³C--~125-130
C6¹³C--~145-150
Cyclopropyl CH¹³C--~15-20
Cyclopropyl CH₂¹³C--~5-10

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would identify proton-proton couplings (typically through 2-3 bonds). For this compound, COSY would show cross-peaks connecting adjacent protons on the pyridine ring (H4-H5, H5-H6) and within the cyclopropyl group, confirming their scalar coupling relationships.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This would be useful in determining the preferred conformation of the cyclopropyl group relative to the pyridine ring by observing spatial correlations between the cyclopropyl protons and the H6 proton of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides a definitive link between the ¹H and ¹³C assignments. For example, the signal for H4 in the ¹H spectrum would show a cross-peak with the signal for C4 in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). This is vital for connecting different fragments of the molecule. Key expected correlations would include those from the cyclopropyl protons to the C2 and C3 carbons of the pyridine ring, and from the H4 proton to carbons C2, C3, and C5, unambiguously confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular formula for this compound is C₈H₉NO, giving it a monoisotopic mass of approximately 135.0684 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z ≈ 135. The fragmentation pattern would likely involve characteristic losses of stable neutral molecules or radicals.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound Based on common fragmentation pathways for aromatic and cyclopropyl systems.

Predicted m/zProposed Fragment IonProposed Neutral LossNotes
135[C₈H₉NO]⁺-Molecular Ion (M⁺)
107[M - CO]⁺COLoss of carbon monoxide from the pyridinol ring, a common fragmentation for phenols and hydroxypyridines.
94[M - C₃H₅]⁺C₃H₅• (cyclopropyl radical)Loss of the cyclopropyl substituent.
78[C₅H₄N]⁺-Represents the pyridine ring fragment after multiple losses.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. sci-hub.se These methods are excellent for identifying the functional groups present. The spectra for this compound would be characterized by absorptions corresponding to its hydroxyl, pyridine, and cyclopropyl moieties. IR and Raman spectroscopy are often complementary; vibrations that are strong in IR may be weak in Raman, and vice versa.

Table 3: Predicted Vibrational Frequencies for this compound Based on characteristic group frequencies.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H stretchHydroxyl3200-3600 (broad)StrongWeak
C-H stretch (aromatic)Pyridine Ring3000-3100MediumStrong
C-H stretch (aliphatic)Cyclopropyl2850-3000MediumMedium
C=C, C=N stretchPyridine Ring1400-1650StrongStrong
C-O stretchPhenolic C-O1200-1300StrongMedium
Ring breathingCyclopropyl~1000-1050MediumStrong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. researchgate.net By diffracting X-rays off a single crystal, one can calculate the electron density map of the molecule and thereby determine precise bond lengths, bond angles, and torsional angles. chemscene.com

Although a crystal structure for this compound is not publicly available, this technique would provide invaluable information. It would confirm the planarity of the pyridine ring and reveal the precise orientation of the cyclopropyl and hydroxyl substituents relative to the ring. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, which govern the solid-state architecture.

Table 4: Information Obtainable from X-ray Crystallography of this compound This table describes the type of data that would be generated from a successful crystallographic analysis.

ParameterDescription
Unit Cell DimensionsThe size and angles (a, b, c, α, β, γ) of the basic repeating unit of the crystal.
Space GroupThe symmetry elements present within the crystal lattice.
Atomic CoordinatesThe precise x, y, z position of every non-hydrogen atom in the molecule.
Bond Lengths & AnglesHighly accurate measurements of the distances between atoms and the angles between bonds.
Intermolecular InteractionsIdentification and characterization of hydrogen bonds, π-π stacking, or other non-covalent forces that define the crystal packing.

Integration of Spectroscopic Data with Computational Models

Modern structural characterization often integrates experimental data with computational chemistry. Methods like Density Functional Theory (DFT) can be used to predict the structure and spectroscopic properties of a molecule. For this compound, computational models could be employed to:

Calculate NMR chemical shifts: Theoretical shielding tensors can be calculated and converted into chemical shifts to compare with experimental data, aiding in the assignment of complex spectra.

Simulate vibrational spectra: DFT can predict the IR and Raman frequencies and intensities. mdpi.com Comparing the calculated spectrum to the experimental one helps to assign specific vibrational modes to the observed bands.

Determine stable conformations: Computational analysis can predict the lowest energy conformation of the molecule, particularly the rotational orientation of the cyclopropyl group, which can then be correlated with NOESY data from NMR.

This integrated approach, where theoretical predictions are used to support and interpret experimental findings, provides the highest level of confidence in the final structural assignment.

Broader Implications and Future Research Directions

Potential Applications beyond Initial Discoveries

While initial research into a new molecule might focus on a specific target, the history of medicinal chemistry is rich with compounds finding applications beyond their original scope. Based on the activities of related pyridine (B92270) structures, 2-Cyclopropylpyridin-3-ol and its analogues could hold potential in several areas.

Medicinal Chemistry: Pyridine derivatives are integral to drug design, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties. rsc.orgresearchgate.net The cyclopropyl (B3062369) group, known for its ability to improve metabolic stability and binding affinity, combined with the pyridin-3-ol scaffold, could lead to the development of novel therapeutics. For instance, various substituted pyridines have been investigated as antibacterial agents and for their activity against drug-resistant pathogens. researchgate.netnih.gov

Agrochemicals: The pyridine ring is a common feature in many herbicides and pesticides. archivemarketresearch.comorientjchem.org Future research could explore the potential of this compound as a lead compound for developing new agrochemicals, potentially with improved efficacy or novel modes of action.

Materials Science: The electronic properties of the pyridine ring make it a useful component in the design of functional materials, such as polymers and ligands for catalysis. The specific substitution pattern of this compound could impart unique optical or electronic characteristics, opening doors for its use in developing new materials with specialized properties.

Challenges and Opportunities in this compound Research

The path from a novel compound to a functional application is fraught with challenges, each presenting an opportunity for scientific innovation.

Synthetic Methodologies: A primary challenge is the development of efficient and regioselective synthetic routes. The de novo synthesis of polysubstituted pyridines can be complex, often requiring multi-step processes. nih.govchemrxiv.org Key opportunities lie in creating novel catalytic methods, such as transition-metal-catalyzed cycloadditions or cross-coupling reactions, that allow for the precise and scalable construction of the this compound scaffold. mdpi.comrsc.org Overcoming the hurdles of introducing multiple specific substituents onto the pyridine ring in a controlled manner remains a significant goal. researchgate.net

Understanding Structure-Activity Relationships (SAR): A significant opportunity exists in systematically synthesizing derivatives of this compound to build a comprehensive understanding of its SAR. By modifying the substituents on the pyridine ring, researchers can probe how molecular changes affect biological activity or material properties, guiding the design of more potent and selective compounds.

Biological Target Identification: A crucial challenge for any new bioactive compound is identifying its precise biological target and mechanism of action. This requires extensive biological screening and advanced biochemical and cellular assays. Successfully identifying the molecular pathways modulated by this compound would be a critical step in realizing its therapeutic potential.

Emerging Methodologies for Comprehensive Investigation

Modern chemical research is empowered by a suite of advanced analytical and computational tools that can accelerate the investigation of new molecules like this compound.

Advanced Spectroscopic and Crystallographic Techniques: The definitive characterization of novel compounds relies on a combination of powerful analytical methods. Techniques such as high-resolution mass spectrometry, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray diffraction are essential for unambiguously confirming the molecular structure and stereochemistry of this compound and its derivatives. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling: Density Functional Theory (DFT) calculations and other computational methods are increasingly used to predict the molecular properties, reactivity, and potential biological interactions of new compounds before they are even synthesized. tandfonline.com Molecular docking studies can simulate how a molecule like this compound might bind to the active site of a protein, helping to prioritize synthetic targets and guide drug discovery efforts. nih.gov

High-Throughput Screening (HTS): To efficiently explore the potential biological activities of this compound, HTS platforms can be employed. These automated systems allow for the rapid testing of a compound against hundreds or thousands of biological targets, significantly accelerating the discovery of new leads for drug development.

Table of Compounds

Q & A

Q. What are the common synthetic routes for 2-Cyclopropylpyridin-3-ol?

Q. What are the key physicochemical properties of this compound?

Methodological Answer: While direct data for this compound is limited, analogs like 2-(Hydroxymethyl)pyridin-3-ol (CAS 14047-53-1) and 2-Chloro-6-(trifluoromethyl)pyridin-3-ol (CAS 731002-60-1) provide insights:

  • Solubility : Pyridin-3-ol derivatives are polar but exhibit limited water solubility. Use DMSO or methanol for dissolution .
  • Stability : The hydroxyl group at C3 may lead to oxidation under basic conditions. Store under inert atmosphere at –20°C .
  • Spectroscopic Signatures :
  • NMR : Expect aromatic proton signals between δ 6.8–8.2 ppm (pyridine ring) and cyclopropyl protons as multiplets (δ 0.8–1.5 ppm).
  • IR : O–H stretch (~3200 cm⁻¹), C–N stretch (~1600 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Based on safety data for pyridin-3-ol derivatives (e.g., 2-Aminopyridin-3-ol):

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (EN 143-certified mask) if handling powders .
  • Storage : Keep in airtight containers away from oxidizers. Avoid exposure to moisture to prevent decomposition .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in cyclopropanation reactions?

Methodological Answer: Cyclopropanation efficiency depends on:

  • Catalyst Selection : Use Cu(I) or Rh(II) catalysts (e.g., Rh₂(OAc)₄) to stabilize carbene intermediates.
  • Solvent Polarity : Non-polar solvents (toluene) improve carbene lifetime but may reduce solubility. Balance with co-solvents (e.g., THF) .
  • Temperature Control : Maintain 0–5°C to minimize side reactions while allowing sufficient carbene reactivity .

Table 2: Optimized Cyclopropanation Conditions

ParameterOptimal RangeImpact on Yield
Catalyst Loading2–5 mol%Higher loading increases cost but improves kinetics
Reaction Time12–24 hrsProlonged time reduces decomposition
Solvent SystemToluene:THF (3:1)Balances solubility and carbene stability

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

Methodological Answer: Discrepancies between NMR (solution state) and X-ray (solid state) data arise from conformational flexibility or crystal packing effects. Mitigation strategies:

  • Dynamic NMR : Use variable-temperature NMR to detect rotational barriers in the cyclopropyl group .
  • DFT Calculations : Compare experimental data with computed spectra (e.g., B3LYP/6-31G*) to identify dominant conformers .
  • Cocrystallization Studies : Co-crystallize with heavy atoms (e.g., iodine) to improve X-ray resolution and validate structural assignments .

Q. What are the mechanistic implications of substituent effects on the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The cyclopropyl group’s electron-withdrawing nature and steric bulk influence reactivity:

  • Electronic Effects : The cyclopropyl ring stabilizes transition states in Suzuki-Miyaura coupling by withdrawing electron density from the pyridine ring, enhancing oxidative addition .
  • Steric Hindrance : Bulky substituents at C2 reduce catalyst accessibility, requiring larger ligands (e.g., XPhos) to improve turnover .
  • Regioselectivity : Ortho-directing effects of the hydroxyl group dominate, but cyclopropyl sterics can shift reactivity to para positions in electrophilic substitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.